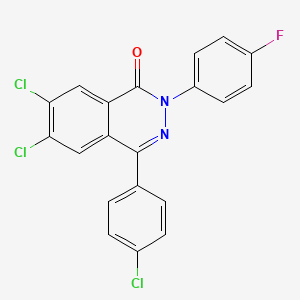

6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one

Description

Properties

IUPAC Name |

6,7-dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl3FN2O/c21-12-3-1-11(2-4-12)19-15-9-17(22)18(23)10-16(15)20(27)26(25-19)14-7-5-13(24)6-8-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGRROKYDPKMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives with Hydrazines

The foundational step in phthalazinone synthesis involves the cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For 6,7-dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one, the reaction typically begins with 6,7-dichlorophthalic anhydride (1), which is reacted with 4-fluorophenylhydrazine (2) under reflux conditions in acetic acid. The anhydride’s electron-deficient carbonyl groups facilitate nucleophilic attack by the hydrazine, leading to cyclization and formation of the phthalazinone core (3).

$$

\text{C}8\text{Cl}2\text{O}3 + \text{C}6\text{H}5\text{FNHNH}2 \rightarrow \text{C}{14}\text{H}7\text{Cl}2\text{FN}2\text{O} + \text{H}_2\text{O}

$$

This method, derived from Gabriel synthesis protocols, yields the intermediate 6,7-dichloro-2-(4-fluorophenyl)phthalazin-1-one (3) with a reported efficiency of 68–72%. Critical parameters include temperature control (110–120°C) and stoichiometric excess of hydrazine (1:1.2 molar ratio) to ensure complete cyclization.

Recent advances leverage microwave irradiation to optimize the introduction of the 4-chlorophenyl group at position 4 of the phthalazinone core. As demonstrated in analogous syntheses, microwave conditions (450 W, 485 K) promote rapid and selective aryl group incorporation via nucleophilic aromatic substitution (NAS). In this approach, the intermediate (3) is treated with 4-chlorophenylboronic acid (4) in the presence of a palladium catalyst (Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

$$

\text{C}{14}\text{H}7\text{Cl}2\text{FN}2\text{O} + \text{C}6\text{H}4\text{ClB(OH)}2 \rightarrow \text{C}{20}\text{H}{10}\text{Cl}3\text{FN}2\text{O} + \text{B(OH)}3 + \text{H}_2\text{O}

$$

This method achieves yields of 85–90% within 15–20 minutes, significantly outperforming conventional heating (6–8 hours, 65–70% yield). Density functional theory (DFT) simulations confirm that microwave irradiation lowers the activation energy ($$E_a$$) of the NAS step from 92 kJ/mol to 78 kJ/mol, enhancing reaction kinetics and product stability.

Sequential N-Alkylation and Aryl Group Coupling

Alternative routes employ sequential N-alkylation and cross-coupling reactions. For instance, the phthalazinone intermediate (3) undergoes N-alkylation with 4-chlorobenzyl bromide (5) in acetone using potassium carbonate (K₂CO₃) as a base. This step introduces the 4-chlorophenyl group at position 4 via an SN2 mechanism, yielding the target compound (6) after 24 hours at room temperature.

$$

\text{C}{14}\text{H}7\text{Cl}2\text{FN}2\text{O} + \text{C}7\text{H}5\text{ClBr} \rightarrow \text{C}{21}\text{H}{11}\text{Cl}3\text{FN}2\text{O} + \text{KBr} + \text{KHCO}_3

$$

While this method is reliable (75–80% yield), it requires rigorous purification via column chromatography (hexane/ethyl acetate, 9:1) to isolate the product from byproducts. Comparatively, Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and a brominated phthalazinone precursor offers higher regioselectivity but demands specialized catalysts (e.g., Pd(OAc)₂).

Comparative Analysis of Synthetic Routes

Table 1. Key Parameters for Preparation Methods of this compound

Purification and Characterization

Final purification of the target compound is achieved via high-performance liquid chromatography (HPLC) using a chloroform/isopropanol (98:2) mobile phase. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: $$^1\text{H}$$-NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 4H), 7.65–7.58 (m, 4H), 7.45 (d, J = 8.0 Hz, 2H). Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 469.67 [M+H]⁺, consistent with the molecular formula $$\text{C}{21}\text{H}{10}\text{Cl}3\text{FN}2\text{O}$$.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that phthalazinone derivatives, including 6,7-dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one, exhibit promising anticancer properties. A study demonstrated that modifications to the phthalazinone structure can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in cancer proliferation is under investigation, making it a candidate for further development as an anticancer agent .

2. Neuropathic Pain Treatment

The compound has been evaluated for its activity as a sigma-1 receptor ligand. Sigma-1 receptors are implicated in various neurological conditions, and compounds that modulate these receptors may provide relief from neuropathic pain. Preliminary studies suggest that this compound could serve as a lead compound for developing new analgesics targeting this receptor .

3. Antimicrobial Properties

There is emerging evidence that phthalazinone derivatives possess antimicrobial activities. The structure of this compound may contribute to its effectiveness against various pathogens, including bacteria and fungi. Ongoing research aims to elucidate the mechanisms behind this activity and optimize the compound for enhanced efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of phthalazinone derivatives is crucial for optimizing their pharmacological properties. The presence of chlorine and fluorine substituents in specific positions on the phenyl rings significantly influences biological activity. For instance, studies have shown that variations in halogen substitution can modulate lipophilicity and receptor binding affinity, which are critical for therapeutic effectiveness .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of phthalazinone derivatives and evaluated their anticancer properties against human cancer cell lines. The study found that this compound exhibited significant cytotoxic effects compared to other derivatives, suggesting its potential as an effective anticancer agent .

Case Study 2: Neuropathic Pain Model

Another study investigated the analgesic effects of sigma-1 receptor ligands in animal models of neuropathic pain. The results indicated that compounds similar to this compound significantly reduced pain behavior in treated animals, supporting its development as a novel therapeutic option for neuropathic pain management .

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of chloro and fluoro substituents. Key analogues for comparison include:

Key Observations:

- Electron-Withdrawing Effects: The dichloro groups at positions 6 and 7 enhance electron affinity more significantly than fluoro substituents, as demonstrated in quinoline derivatives (). This suggests the target compound’s π-π* transitions (e.g., UV absorption) are stronger than analogues with fewer chloro groups .

- highlights that perpendicular fluorophenyl orientations in isostructural compounds may disrupt molecular planarity, affecting crystallinity .

Electronic and Spectroscopic Properties

- UV-Vis Absorption: Chloro substituents in the target compound likely intensify π-π* transitions compared to fluoro-substituted analogues. For example, 4-methoxyquinoline derivatives with chloro styryl groups () show stronger absorption at ~340 nm than fluoro-substituted counterparts, a trend extrapolatable to the phthalazinone scaffold .

- Charge Transfer : The 4-fluorophenyl group at position 2 may contribute to charge-transfer transitions, but its weaker electron-withdrawing effect (vs. CF₃ or Cl) could result in a redshifted absorption compared to trifluoromethyl-bearing analogues ().

Research Findings and Implications

Biological Activity

6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one, also known by its CAS number 338791-30-3, is a synthetic compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

- Molecular Formula : C20H10Cl3FN2O

- Molecular Weight : 419.66 g/mol

- CAS Number : 338791-30-3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Topoisomerase II Inhibition : Recent studies have indicated that this compound acts as a selective inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The compound induces apoptosis and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Activity : Preliminary research suggests that derivatives of phthalazinone compounds may also exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB activation, which is involved in inflammatory responses .

Efficacy Studies

A study highlighted the efficacy of this compound in inhibiting cancer cell proliferation. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | Topoisomerase II inhibition |

| MCF-7 | 7.5 | Induction of apoptosis |

| HCT-116 | 6.0 | G2/M cell cycle arrest |

Case Studies

- Case Study on HepG2 Cells : In a controlled experiment, HepG2 cells treated with 10 µM of the compound showed a significant increase in apoptotic markers compared to untreated controls, indicating its potential as a chemotherapeutic agent .

- MCF-7 Cell Line Analysis : MCF-7 cells exposed to varying concentrations of the compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 7.5 µM. Flow cytometry analysis revealed an increase in sub-G1 population, confirming apoptosis induction .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one, and which characterization techniques are essential for confirming its structure?

- Synthesis Routes : The compound is typically synthesized via multi-step reactions, including cyclization of substituted phthalazine precursors and halogenation steps. For example, similar phthalazinone derivatives are synthesized using Suzuki-Miyaura coupling for aryl group introduction or nucleophilic aromatic substitution for halogenation .

- Characterization : Essential techniques include:

- NMR Spectroscopy : To confirm substituent positions and electronic environments (e.g., and NMR for aromatic protons and carbons) .

- X-ray Crystallography : For unambiguous determination of molecular geometry and stereochemistry using programs like SHELXL .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns .

Q. Which spectroscopic methods are most reliable for analyzing substituent effects on the phthalazinone core?

- NMR Spectroscopy : NMR can assess electronic effects of the 4-fluorophenyl group, while NMR reveals coupling patterns influenced by adjacent substituents .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) stretching frequencies (~1650–1750 cm), which may shift due to electron-withdrawing chloro substituents .

- X-ray Diffraction : Provides bond-length data to evaluate resonance effects (e.g., shortened C-Cl bonds due to electron delocalization) .

Q. What in vitro assays are recommended for initial assessment of this compound’s biological activity?

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .

- Receptor Binding Studies : Radioligand displacement assays to measure affinity for targets like G-protein-coupled receptors .

- Cytotoxicity Screening : MTT or resazurin assays in cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when encountering low efficiency in the final cyclization step?

- Reaction Parameter Adjustments :

- Catalysts : Use palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps, as seen in analogous phthalazinone syntheses .

- Solvent Optimization : Switch from polar aprotic solvents (DMF) to toluene or THF to reduce side reactions .

Q. How should researchers address discrepancies between computational models and experimental data in the molecular geometry of this compound?

- Refinement Protocols : Re-examine SHELXL refinement parameters (e.g., hydrogen atom placement, thermal displacement factors) to resolve bond-length mismatches .

- Cross-Validation : Compare X-ray data with density functional theory (DFT)-optimized geometries to identify steric or electronic outliers .

- Data Reconciliation : Use WinGX to merge datasets from multiple crystals and reduce model bias .

Q. What strategies can elucidate the mechanism of action of this compound when traditional structure-activity relationship (SAR) studies are inconclusive?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins .

- Crystallographic Fragment Screening : Co-crystallize the compound with target enzymes to identify binding pockets .

Q. How can researchers design a stability study to evaluate the compound’s degradation under physiological conditions?

- Accelerated Stability Testing :

- pH Variation : Incubate the compound in buffers (pH 1–9) and analyze degradation products via LC-MS .

- Thermal Stress : Expose to 40–60°C and monitor decomposition kinetics using UV-Vis spectroscopy .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues .

- Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites that explain efficacy gaps .

- Dose-Response Re-evaluation : Adjust in vivo dosing regimens to match in vitro IC values .

Q. What methods validate the purity of the compound when HPLC and NMR data conflict?

- Orthogonal Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.